molecular formula C9H10FNO3 B8714738 2-Fluoro-1-nitro-4-propoxybenzene CAS No. 28987-49-7

2-Fluoro-1-nitro-4-propoxybenzene

Cat. No.: B8714738
CAS No.: 28987-49-7
M. Wt: 199.18 g/mol
InChI Key: RDRWAMYDJLVUCE-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-propoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a fluorine atom at position 2, a nitro group (-NO₂) at position 1, and a propoxy group (-OCH₂CH₂CH₃) at position 2.

Properties

CAS No.

28987-49-7

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-1-nitro-4-propoxybenzene

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5H2,1H3

InChI Key

RDRWAMYDJLVUCE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 2-Fluoro-1-isobutoxy-4-nitrobenzene

Key Differences :

  • Alkoxy Group : Replaces the linear propoxy group with a branched isobutoxy group (-OCH₂CH(CH₃)₂).
  • Molecular Formula: C₁₀H₁₂FNO₃ (vs. C₉H₁₀FNO₃ for the propoxy variant).
  • Molar Mass : 213.21 g/mol (vs. 199.18 g/mol for the propoxy compound) .

The higher molar mass may also influence solubility and melting points.

Functional Analog: Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

Key Differences :

  • Substituents: Contains a chlorine atom, trifluoromethyl (-CF₃), and nitrophenoxy group instead of fluoro, nitro, and propoxy.
  • Applications : Used as a herbicide, indicating nitroaromatic compounds’ role in agrochemistry .

Implications :
The trifluoromethyl and chlorine groups enhance electron-withdrawing effects, increasing oxidative stability compared to the fluorine and propoxy substituents in 2-Fluoro-1-nitro-4-propoxybenzene.

Data Table: Comparative Analysis

Property This compound 2-Fluoro-1-isobutoxy-4-nitrobenzene Nitrofluorfen
Molecular Formula C₉H₁₀FNO₃ C₁₀H₁₂FNO₃ C₁₃H₈ClF₃NO₃
Molar Mass (g/mol) 199.18 (estimated) 213.21 333.66
Key Substituents -F, -NO₂, -OCH₂CH₂CH₃ -F, -NO₂, -OCH₂CH(CH₃)₂ -Cl, -CF₃, -O-C₆H₄-NO₂
Potential Applications Synthetic intermediate Intermediate (inferred) Herbicide (oxyfluorfen analog)

Research Findings and Implications

  • Substituent Position : The ortho-nitro group relative to the alkoxy chain in this compound may enhance intramolecular hydrogen bonding, affecting solubility and reactivity compared to para-substituted analogs like nitrofluorfen .
  • Alkoxy Chain Effects : Linear propoxy vs. branched isobutoxy groups influence lipophilicity; longer chains typically increase hydrophobicity, impacting bioavailability in pesticidal applications .

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